molecular formula C10H7F2NO2 B1418939 4-Quinolinol, 6-(difluoromethoxy)- CAS No. 881657-25-6

4-Quinolinol, 6-(difluoromethoxy)-

Cat. No. B1418939
CAS RN: 881657-25-6
M. Wt: 211.16 g/mol
InChI Key: XMXIESNDLPBKFZ-UHFFFAOYSA-N
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Description

4-Quinolinol, 6-(difluoromethoxy)- , also known by its IUPAC name 6-(trifluoromethoxy)-4-quinolinol , is a chemical compound with the molecular formula C₁₀H₆F₃NO₂ . It falls within the class of quinolinol derivatives and exhibits interesting properties due to the presence of fluorine atoms. The compound’s structure consists of a quinoline ring with a hydroxyl group (OH) at position 4 and two fluorine atoms (CF₃O) attached to position 6. Its molecular weight is approximately 229.16 g/mol .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Stability : Stable under ambient conditions .

Scientific Research Applications

Chemical Reactions and Complex Formation

4-Quinolinol derivatives, including those with difluoromethoxy groups, participate in complex chemical reactions, forming chelate compounds and adducts with various metals. These reactions are significant in the synthesis of metal complexes, which can have a range of applications from catalysis to material science. For instance, reactions of 8-quinolinol with covalent halides have been explored to form adducts and chelate compounds with metals like zirconium, hafnium, and thorium, showcasing the versatility of quinolinol derivatives in coordination chemistry (Frazer & Rimmer, 1968).

Antibacterial Activity

6-Difluoromethoxy substituted quinolinols are part of a broader class of quinoline derivatives that have been studied for their antibacterial properties. A notable investigation into 6-difluoromethoxy-7-piperazinyl-3-quinolinecarboxylic acid derivatives highlighted the potential of these compounds in developing new antibacterial agents, demonstrating the significant biological activity inherent to the structural framework of quinolinols (Krishnan & Lang, 1988).

Synthesis of Novel Compounds

The difluoromethoxy group on quinolinol derivatives facilitates the synthesis of novel organic compounds, including potential pharmaceuticals. For example, the synthesis of 8-amino-5,6-quinolinediones from 6-quinolinols demonstrates the chemical flexibility and utility of the difluoromethoxy group in creating new compounds with potential applications in drug development and other areas of organic chemistry (Kitahara et al., 1990).

Material Science and Photoluminescence

In material science, quinolinol derivatives, including those with difluoromethoxy substitutions, contribute to the development of luminescent materials and sensors. The study of organogel of an 8-quinolinol platinum(II) chelate derivative showcased how these compounds could be used to create materials with unique properties, such as phosphorescence emission and thermo- and solvatochromism, which have implications for developing new types of optical and electronic materials (Shirakawa et al., 2005).

Safety And Hazards

  • Storage : Keep sealed in a dry place at room temperature .

properties

IUPAC Name

6-(difluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-6-1-2-8-7(5-6)9(14)3-4-13-8/h1-5,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXIESNDLPBKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinol, 6-(difluoromethoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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